molecular formula C8H9O3S- B14915306 2-Phenylethanesulfonate

2-Phenylethanesulfonate

Cat. No.: B14915306
M. Wt: 185.22 g/mol
InChI Key: ZTJLYUVAFAMUKO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzylmethanesulfonate is an organic compound with the molecular formula C₈H₁₀O₃S. It is a sulfonate ester derived from methanesulfonic acid and benzyl alcohol. This compound is known for its applications in organic synthesis and various industrial processes due to its reactivity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzylmethanesulfonate can be synthesized through the esterification of methanesulfonic acid with benzyl alcohol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, benzylmethanesulfonate is produced using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the controlled addition of methanesulfonic acid and benzyl alcohol, followed by the removal of by-products through distillation .

Chemical Reactions Analysis

Types of Reactions: Benzylmethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Benzyl azide, benzyl thiocyanate.

    Oxidation: Benzyl sulfonic acid.

    Reduction: Benzyl alcohol.

Scientific Research Applications

Benzylmethanesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a prodrug for targeted therapy.

    Industry: Utilized in the production of specialty chemicals and as a reagent in polymer synthesis

Mechanism of Action

The mechanism of action of benzylmethanesulfonate involves the cleavage of the ester bond, leading to the release of benzyl cations and methanesulfonate anions. These reactive intermediates can then interact with various molecular targets, including nucleophiles in biological systems. The compound’s reactivity is influenced by the electronic properties of the benzyl group and the stability of the methanesulfonate anion .

Comparison with Similar Compounds

Uniqueness: Benzylmethanesulfonate is unique due to its combination of the benzyl group and the methanesulfonate ester, providing a balance of reactivity and stability that is useful in various chemical transformations and industrial applications .

Properties

IUPAC Name

2-phenylethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3S/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,9,10,11)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJLYUVAFAMUKO-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCS(=O)(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9O3S-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.